The Chemical Architecture of ALEPH-4: A Technical Guide
The Chemical Architecture of ALEPH-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALEPH-4, or 2,5-dimethoxy-4-isopropylthioamphetamine, is a lesser-known psychedelic compound belonging to the phenethylamine (B48288) and amphetamine chemical classes. First synthesized and documented by Alexander Shulgin in his book "PiHKAL (Phenethylamines I Have Known and Loved)," ALEPH-4 is a structural analog of other psychoactive compounds in the "ALEPH" series, which are characterized by a thioalkoxy substitution at the 4-position of the phenyl ring.[1] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of ALEPH-4, intended for a scientific audience engaged in neuropharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
ALEPH-4 is systematically named 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine.[1] Its structure features a dimethoxyphenethylamine backbone with an isopropylthio group at the fourth position of the aromatic ring and a methyl group at the alpha position of the ethylamine (B1201723) side chain.
Table 1: Chemical and Physical Properties of ALEPH-4 [1]
| Property | Value |
| IUPAC Name | 1-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)propan-2-amine |
| Synonyms | 2,5-Dimethoxy-4-isopropylthioamphetamine, 4-iPrS-DMA |
| Molecular Formula | C₁₄H₂₃NO₂S |
| Molecular Weight | 269.40 g/mol |
| CAS Number | 123643-26-5 |
| Appearance | White crystalline solid (as hydrochloride salt) |
| Melting Point (HCl salt) | 146-147 °C (with prior sintering at 144 °C) |
| SMILES | CC(C)SC1=C(C=C(C(=C1)OC)CC(C)N)OC |
Experimental Protocols
Synthesis of ALEPH-4
The synthesis of ALEPH-4, as described by Alexander Shulgin, is a multi-step process starting from 2,5-dimethoxy-4-(isopropylthio)benzaldehyde. The general workflow involves the formation of a nitropropene intermediate followed by its reduction to the final amine.
Step 1: Synthesis of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene
A solution of 2.0 g of 2,5-dimethoxy-4-(isopropylthio)benzaldehyde in 12 mL of nitroethane is treated with 0.4 g of anhydrous ammonium (B1175870) acetate. The mixture is heated on a steam bath for 12 hours and then stirred for an additional 12 hours at room temperature. The excess solvent and reagent are removed under vacuum. The resulting residue is dissolved in 2 mL of methanol (B129727) and then diluted with 15 mL of boiling 95% ethanol (B145695). Upon cooling, orange crystals of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene form, which are collected by filtration. Recrystallization from ethanol yields purified orange crystals with a melting point of 99-100 °C.
Step 2: Reduction of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene to ALEPH-4
A suspension of 1.0 g of lithium aluminum hydride (LAH) in 100 mL of warm, anhydrous tetrahydrofuran (B95107) (THF) is stirred under a nitrogen atmosphere and brought to a gentle reflux. A solution of 1.2 g of 1-(2,5-dimethoxy-4-isopropylthiophenyl)-2-nitropropene in 20 mL of anhydrous THF is added dropwise. The reaction mixture is held at reflux for 24 hours and then stirred at room temperature for an additional 48 hours. The reaction is quenched by the slow, cautious addition of 1 mL of water, followed by 1 mL of 15% sodium hydroxide (B78521) solution, and finally 3 mL of water. The resulting white, granular solids are removed by filtration, and the filter cake is washed with additional THF. The combined filtrate and washings are evaporated under vacuum to yield a pale, oily residue.
Step 3: Formation and Purification of ALEPH-4 Hydrochloride
The oily residue from the previous step is dissolved in 6 mL of isopropanol (B130326) and neutralized with concentrated hydrochloric acid (approximately 10 drops). The solution is then diluted with 200 mL of anhydrous diethyl ether. The resulting slightly turbid solution is clarified by filtration. Upon standing, a fine white crystalline product of 2,5-dimethoxy-4-(isopropylthio)amphetamine hydrochloride (ALEPH-4 HCl) slowly precipitates. The product is collected by filtration, washed with diethyl ether, and air-dried. The final product has a melting point of 146-147 °C.
Pharmacological Profile
Mechanism of Action
The 5-HT₂A receptor is coupled to the Gq/G₁₁ signaling pathway. Upon agonist binding, a conformational change in the receptor leads to the activation of Gq/G₁₁, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These downstream signaling events are thought to be critical in mediating the psychedelic effects of 5-HT₂A agonists.
Human Dosage and Duration
According to Alexander Shulgin's qualitative human bioassays, the oral dosage of ALEPH-4 ranges from 7 to 12 milligrams, with the duration of effects lasting between 12 and 20 hours. Shulgin noted that higher doses were not explored due to concerns about potential toxicity.[1]
Table 2: Dosage and Duration of Effects for ALEPH Compounds [2][4][5]
| Compound | Dosage (oral) | Duration |
| ALEPH-1 (DOT) | 5 - 10 mg | 6 - 8 hours |
| ALEPH-2 | 4 - 8 mg | 8 - 16 hours |
| ALEPH-4 | 7 - 12 mg | 12 - 20 hours |
| ALEPH-7 | 4 - 7 mg | 15 - 30 hours |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for ALEPH-4 are not widely available in the peer-reviewed literature. However, based on its chemical structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum of ALEPH-4 is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) groups, the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the alpha-methyl group (a doublet), and the protons of the ethylamine side chain. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the various substituents on the phenyl ring.
-
¹³C NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The aromatic carbons would appear in the downfield region (typically 110-160 ppm), with the carbons attached to oxygen and sulfur showing characteristic shifts. The aliphatic carbons of the isopropyl and ethylamine side chains would be found in the upfield region.
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of ALEPH-4 would likely show a molecular ion peak (M⁺) at m/z 269. The fragmentation pattern would be expected to involve cleavage of the C-C bond alpha to the nitrogen atom, leading to a prominent fragment ion. Other characteristic fragmentations would include loss of the isopropyl group and cleavages within the thioether linkage.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of ALEPH-4 would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹).
Conclusion
ALEPH-4 is a structurally intriguing psychedelic compound with a limited history of scientific investigation. Its synthesis has been well-documented, providing a clear path for its preparation for research purposes. While its precise pharmacological profile remains to be fully elucidated through modern receptor binding and functional assays, its structural relationship to other potent 5-HT₂A agonists provides a strong basis for its presumed mechanism of action. Further research into ALEPH-4 and its analogs could provide valuable insights into the structure-activity relationships of psychedelic phenethylamines and contribute to the broader understanding of serotonergic neurotransmission and its modulation. The lack of comprehensive spectroscopic and pharmacological data highlights an opportunity for further scientific inquiry into this unique molecule.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. PIHKAL (full HTML) by Alexander Shulgin – Metallicman [metallicman.com]
- 3. ia801908.us.archive.org [ia801908.us.archive.org]
- 4. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
